![molecular formula C7H7F2N3O2 B1485560 2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid CAS No. 2097958-61-5](/img/structure/B1485560.png)
2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid
Overview
Description
2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid, also known as 6-difluoromethyluracil (6-DFMU), is a synthetic compound that has been used in a variety of scientific research applications. 6-DFMU is a derivative of 4-amino-2-pyrimidineacetic acid, and it is a white, crystalline powder. 6-DFMU has been used to study the effects of fluorinated compounds on biological systems and to investigate the potential applications of fluorinated compounds in the medical field.
Scientific Research Applications
Pyrimidine Derivatives in Scientific Research
Pyrimidine derivatives are an extensive class of organic compounds characterized by a six-membered heterocycle containing two nitrogen atoms. These compounds have attracted significant attention due to their wide range of pharmacological activities and applications in medicinal chemistry. Researchers have focused on pyrimidine because it serves as a core structure for developing compounds with various biological activities.
Synthesis and Chemical Properties : The synthesis of pyrimidine derivatives has been a topic of considerable interest, with various methods being developed to create a broad range of compounds. Innovative synthetic strategies, such as metathesis reactions, have been employed to access cyclic β-amino acids or densely functionalized derivatives of pyrimidines. These methodologies offer versatility, robustness, and efficiency in the synthesis of pyrimidine derivatives, highlighting their significance in drug research and development (Kiss et al., 2018).
Biological and Pharmacological Applications : Pyrimidine derivatives exhibit a wide range of biological activities, making them of great interest in the development of new therapeutic agents. They have been explored for their antimicrobial, antiviral, antifungal, anti-inflammatory, and anticancer properties. The structural diversity of pyrimidine derivatives allows for the modulation of their biological activity, making them valuable scaffolds in medicinal chemistry (Rashid et al., 2021).
Environmental and Safety Considerations : In addition to their applications in medicinal chemistry, pyrimidine derivatives are also of interest from an environmental and safety perspective. The development of novel fluorinated alternatives to persistent organic pollutants (POPs) has led to the investigation of pyrimidine-based compounds. These studies aim to understand the environmental fate, distribution, and potential health risks of novel fluorinated compounds, including those based on pyrimidine structures (Wang et al., 2019).
Mechanism of Action
Target of Action
It is related to a compound called hnpc-a188, which is an acaricide . Acaricides are pesticides that kill members of the arachnid subclass Acari, which includes ticks and mites .
Mode of Action
It is known that acaricides work by disrupting the normal function of the nervous system in mites and ticks, leading to their death .
Biochemical Pathways
Given its relation to acaricides, it can be inferred that it interferes with the biochemical pathways related to the nervous system function in mites and ticks .
Pharmacokinetics
It is known that the effectiveness of acaricides is influenced by their ability to be absorbed and distributed in the body of the mites and ticks, metabolized to exert their toxic effect, and eventually excreted .
Result of Action
As an acaricide, it is expected to result in the death of mites and ticks .
Action Environment
It is known that the effectiveness of acaricides can be influenced by environmental conditions such as temperature, humidity, and the presence of other organisms .
properties
IUPAC Name |
2-[[6-(difluoromethyl)pyrimidin-4-yl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3O2/c8-7(9)4-1-5(12-3-11-4)10-2-6(13)14/h1,3,7H,2H2,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTZNGGFKHZMIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1NCC(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.